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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

UM-164 is a potent, dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK)
that has demonstrated significant preclinical activity against various cancer types, particularly
triple-negative breast cancer (TNBC) and glioma. This technical guide provides a
comprehensive overview of the chemical structure, properties, and biological activities of UM-
164, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

UM-164 is a synthetic small molecule designed to bind to the inactive "DFG-out" conformation
of its target kinases, a feature that contributes to its unique pharmacological profile.[1]

Table 1: Chemical and Physical Properties of UM-164

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15610374?utm_src=pdf-interest
https://www.benchchem.com/product/b15610374?utm_src=pdf-body
https://www.benchchem.com/product/b15610374?utm_src=pdf-body
https://www.benchchem.com/product/b15610374?utm_src=pdf-body
https://www.benchchem.com/product/b15610374?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/22/20/5087/124855/UM-164-A-Potent-c-Src-p38-Kinase-Inhibitor-with-In
https://www.benchchem.com/product/b15610374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
2-[[6-[4-(2-
hydroxyethyl)piperazin-1-yl]-2-
methylpyrimidin-4-yllJamino]-N-

IUPAC Name [2-methyl-5-[[3- [2]
(trifluoromethyl)benzoyl]lamino]
phenyl]-1,3-thiazole-5-
carboxamide

CAS Number 903564-48-7 [2]

Molecular Formula C30H31F3NsO3S [2]

Molecular Weight 640.68 g/mol [2]

Appearance Crystalline solid [2]

Solubility DMSO: = 5 mg/mL [2]

SMILES String

0=C(NC1=CC=C(C)C(NC(C2=
CN=C(NC3=NC(C)=NC(N4CC
N(CCO)CC4)=C3)S2)=0)=C1)
C5=CC(C(F)(F)F)=CC=C5

[2]

Biological Activity and Mechanism of Action

UM-164 exhibits potent inhibitory activity against both c-Src and p38 MAPK, key kinases

involved in cancer cell proliferation, survival, migration, and invasion.

Kinase Inhibitory Profile

Kinome-wide profiling has revealed that UM-164 potently inhibits the Src and p38 kinase

families.[1][3] The compound also shows inhibitory activity against other kinases at higher

concentrations.

Table 2: Kinase Inhibition Profile of UM-164
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. Inhibition

Target Kinase Value (nM) Reference
Parameter

c-Src Kd 2.7 [4]

p38a Kd 2.2 [2]

p38P3 Kd 5.5 [2]
>75% inhibition at 500

Fyn - [2]
nM
>75% inhibition at 500

Yes M - [2]
n

>75% inhibition at 500
Lyn - (2]
nM

>75% inhibition at 500

Abl - 2
iy (2]
>75% inhibition at 500

Arg " - [2]
n

>75% inhibition at 500
Ack - [2]
nM

>75% inhibition at 500
Csk M - [2]
n

>75% inhibition at 500
EphB2 M - [2]
n

>75% inhibition at 500

EphB4 - 2
P iy (2]
>75% inhibition at 500
Zak M - [2]
n

In Vitro Efficacy

UM-164 has demonstrated potent anti-proliferative and anti-invasive effects in various cancer
cell lines.
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Table 3: In Vitro Efficacy of UM-164 in Cancer Cell Lines

. Cancer .
Cell Line Assay Endpoint Value Reference
Type
MDA-MB-231  TNBC Proliferation Glso 6.1 nM [2]
SUM149 TNBC Proliferation Glso 260 nM [2]
Patient-
Derived TNBC Proliferation ICso 320 nM [2]
TNBC
Motility &
MDA-MB-231 TNBC _ ICso =50 nM [2]
Invasion
Motility &
SUM149 TNBC _ ICso =50 nM [2]
Invasion
LN229 Glioma Cell Viability ICs0 (72h) 3.81 uM [51[6]
SF539 Glioma Cell Viability ICso (72h) 1.23 uM [5][6]
GBM1492 Glioblastoma  Cell Viability ICs0 (24h) 10 uM [6]

Signaling Pathways

UM-164's dual inhibition of c-Src and p38 MAPK leads to the modulation of several
downstream signaling pathways critical for cancer progression.

e c-Src Pathway: As a central signaling node, c-Src activation promotes cell proliferation,
survival, and motility. UM-164-mediated inhibition of c-Src leads to decreased
phosphorylation of downstream targets.[1]

e p38 MAPK Pathway: The p38 MAPK pathway is involved in cellular responses to stress and
inflammation and can contribute to cancer cell survival and metastasis. UM-164 effectively
suppresses p38 MAPK phosphorylation.[4]

o Downstream Effectors: UM-164 has been shown to reduce the activation of EGFR, AKT, and
ERK1/2, which are not its direct targets, indicating a broader impact on oncogenic signaling
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networks.[4]

e Hippo-YAP Pathway: In glioma, UM-164 has been shown to suppress cell proliferation by
reducing the activity of YAP, a key effector of the Hippo pathway. This is achieved by
promoting the translocation of YAP from the nucleus to the cytoplasm.[5]
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Caption: Signaling pathways affected by UM-164.
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Experimental Protocols

This section provides detailed methodologies for key experiments involving UM-164.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of UM-164 on cancer cell viability.

gg_e;eie;; ": Incubate for 24h
(5,000 cells/well) (87°C, 5% C0O2)

Add UM-164 at Incubate for Add 10 uL Incubate for 1-4h Measure al bsorbance
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Click to download full resolution via product page
Caption: Workflow for the CCK-8 cell viability assay.
Materials:
e Cancer cell line of interest
o Complete culture medium
o 96-well plates
e UM-164 stock solution (in DMSO)
e Cell Counting Kit-8 (CCK-8)
e Microplate reader
Procedure:

e Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 puL of complete
culture medium.[7][8]

 Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO: to allow for
cell attachment.[7][8]

e Prepare serial dilutions of UM-164 in complete culture medium from a stock solution.
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e Remove the medium from the wells and add 100 pL of the medium containing different
concentrations of UM-164. Include a vehicle control (DMSO) and a no-treatment control.

 Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[7]
e Add 10 pL of CCK-8 solution to each well.[7][8]

 Incubate the plate for 1-4 hours at 37°C.[7][8]

o Measure the absorbance at 450 nm using a microplate reader.[7][8]

o Calculate the cell viability as a percentage of the control.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of c-Src and p38 MAPK following UM-
164 treatment.

Materials:

o Cancer cell line of interest

« UM-164

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit

e SDS-PAGE gels

e PVDF or nitrocellulose membranes

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (e.g., anti-phospho-c-Src (Tyr416), anti-c-Src, anti-phospho-p38 MAPK
(Thr180/Tyr182), anti-p38 MAPK)

» HRP-conjugated secondary antibodies
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ECL detection reagent

Imaging system

Procedure:

Treat cells with the desired concentrations of UM-164 for the specified time.

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]
Determine the protein concentration of the lysates using a BCA assay.[10]

Denature equal amounts of protein by boiling in Laemmli sample buffer.[9]

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.[10]

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]
Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.[9]

Detect the signal using an ECL reagent and an imaging system.[9]

To normalize for protein loading, the membrane can be stripped and re-probed with an
antibody against the total protein.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is to assess the effect of UM-164 on cell migration and invasion.
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Assay Setup
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Caption: Workflow for the transwell cell migration and invasion assay.
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Materials:

e Transwell inserts (e.g., 8 um pore size)

o Matrigel (for invasion assay)

e Serum-free medium

e Medium with chemoattractant (e.g., FBS)

e UM-164

o Cotton swabs

» Fixation and staining reagents (e.g., methanol, crystal violet)

e Microscope

Procedure:

o For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify.[11]
o Rehydrate the inserts with serum-free medium.

e Add medium containing a chemoattractant to the lower chamber.

e Resuspend cells in serum-free medium containing the desired concentration of UM-164 and
seed them into the upper chamber.

¢ Incubate the plate for a suitable duration (e.g., 24 hours).
e Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
o Fix and stain the migrated cells on the lower surface of the membrane.

e Count the number of migrated cells in several fields of view under a microscope.

In Vivo Xenograft Model
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This protocol describes a general procedure for evaluating the in vivo efficacy of UM-164 in a

TNBC xenograft model.

Materials:

Immunocompromised mice (e.g., nude mice)

TNBC cell line (e.g., MDA-MB-231)

Matrigel (optional)

UM-164 formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)

Calipers

Procedure:

Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 million cells) into the flank of
each mouse. Co-injection with Matrigel can improve tumor take rate.[12]

Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
Randomize the mice into treatment and control groups.

Administer UM-164 (e.g., 10-20 mg/kg, intraperitoneally) or the vehicle control to the
respective groups according to a predetermined schedule (e.g., daily or every other day).[13]

Measure the tumor volume with calipers at regular intervals. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting, immunohistochemistry).

Conclusion
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UM-164 is a promising dual inhibitor of c-Src and p38 MAPK with potent anti-cancer activity in
preclinical models. Its unique mechanism of action, targeting the inactive conformation of
kinases, and its ability to modulate multiple key oncogenic signaling pathways make it a
valuable tool for cancer research and a potential candidate for further drug development. The
protocols and data presented in this guide provide a solid foundation for researchers and drug
development professionals to explore the full therapeutic potential of UM-164.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [UM-164: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610374#um-164-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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